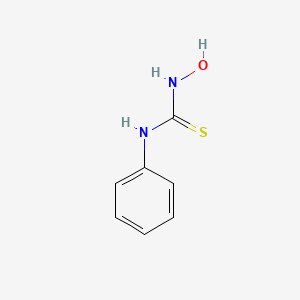

1-Hydroxy-3-phenylthiourea

Description

1-Hydroxy-3-phenylthiourea (C₇H₈N₂OS) is a thiourea derivative characterized by a hydroxyl group (-OH) attached to the phenyl ring at the 1-position and a thiourea (-NHC(S)NH-) moiety at the 3-position. Thioureas are known for their versatility in hydrogen bonding due to the thioamide group (-NHC(S)NH-), which influences solubility, stability, and biological activity .

Properties

CAS No. |

6919-35-3 |

|---|---|

Molecular Formula |

C7H8N2OS |

Molecular Weight |

168.22 g/mol |

IUPAC Name |

1-hydroxy-3-phenylthiourea |

InChI |

InChI=1S/C7H8N2OS/c10-9-7(11)8-6-4-2-1-3-5-6/h1-5,10H,(H2,8,9,11) |

InChI Key |

SYYZSZNCAJQTPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NO |

Origin of Product |

United States |

Preparation Methods

Classical Thiourea Derivative Synthesis via Reaction of Phenyl Isothiocyanate with Hydroxylamine

One of the established methods for synthesizing 1-hydroxy-3-phenylthiourea involves the nucleophilic addition of hydroxylamine to phenyl isothiocyanate. This reaction proceeds under mild conditions, typically in an organic solvent such as ethanol or acetone-ethanol mixtures, yielding the target compound after purification.

$$

\text{Phenyl isothiocyanate} + \text{Hydroxylamine} \rightarrow \text{1-Hydroxy-3-phenylthiourea}

$$

- Reaction conditions: Room temperature to reflux, solvent medium (ethanol or acetone-ethanol)

- Reaction time: Several hours (typically 4-6 hours)

- Yield: Moderate to good (60-85%)

- Purification: Recrystallization from aqueous ethanol or similar solvents

This method is supported by analogous procedures reported for thiourea derivatives, where thiourea reacts with substituted acetophenones or bromoacetophenones in acetone-ethanol media to yield hydroxy-substituted thioureas with good yields and purity, as characterized by elemental analysis and spectroscopic methods (IR, NMR).

Alternative Synthesis via Thiourea Reaction with α-Bromoacetophenone Derivatives

A related synthetic approach involves the reaction of thiourea with α-bromoacetophenone or its derivatives under reflux conditions in acetone-ethanol solvent mixtures. This method has been extensively documented for the preparation of α-substituted thiocarbamidoacetophenones, which are structurally related to 1-hydroxy-3-phenylthiourea.

- Mix equimolar amounts of thiourea and α-bromoacetophenone derivative in acetone-ethanol (1:1) solvent.

- Reflux the mixture for 4-6 hours on a water bath.

- Remove solvent under reduced pressure.

- Isolate the product as crystalline solids by washing and recrystallization.

| Entry | Substrate (α-Bromoacetophenone derivative) | Product | Yield (%) | Melting Point (°C) | Color |

|---|---|---|---|---|---|

| 1 | 2-Hydroxy-3-nitro-5-methyl-α-bromoacetophenone | 2-Hydroxy-3-nitro-5-methyl-α-thiocarbamidoacetophenone | 80 | 184 | Brilliant yellow |

| 2 | 2-Hydroxy-3-amino-5-methyl-α-bromoacetophenone | 2-Hydroxy-3-amino-5-methyl-α-thiocarbamidoacetophenone | 83 | 175 | Yellow |

Note: The above compounds are close analogs and demonstrate the applicability of this method to thiourea derivatives with hydroxy substitution.

Synthesis via Hydroxylation of Phenylthiourea

An alternative yet less common method involves the hydroxylation of 3-phenylthiourea at the nitrogen position to yield 1-hydroxy-3-phenylthiourea. This can be achieved using oxidizing agents or under controlled reaction conditions that introduce the hydroxy group selectively.

- Reagents: Oxidizing agents such as hydrogen peroxide or peracids

- Conditions: Controlled temperature, solvent choice critical to avoid overoxidation

- Yield: Variable, depending on reaction optimization

- Challenges: Selectivity and purification due to possible side reactions

This method requires further optimization and is less reported in literature compared to direct synthesis from phenyl isothiocyanate and hydroxylamine.

Characterization and Analytical Data

The synthesized 1-hydroxy-3-phenylthiourea is typically characterized by:

- Elemental Analysis: Consistent with molecular formula C7H8N2OS

- Infrared (IR) Spectroscopy: Characteristic bands include:

- N–H stretching around 3250-3350 cm⁻¹

- O–H stretching near 3400 cm⁻¹

- C=S stretching around 1200-1400 cm⁻¹

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR signals for aromatic protons (δ 7.0-7.5 ppm)

- NH and OH protons as broad signals

- Mass Spectrometry (MS): Molecular ion peak corresponding to 168.22 g/mol molecular weight

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenyl isothiocyanate + Hydroxylamine | Ethanol or acetone-ethanol, reflux, 4-6 h | 60-85 | Classical, straightforward synthesis |

| 2 | Thiourea + α-bromoacetophenone derivative | Acetone-ethanol, reflux, 4-6 h | 80-83 | Produces hydroxy-substituted thioureas |

| 3 | Phenylthiourea + CuSO4 catalyst system | Aqueous solution, room temperature | 60-92 | Catalytic, related to triazole synthesis |

| 4 | 3-Phenylthiourea + Oxidizing agent | Controlled temperature, solvent-dependent | Variable | Hydroxylation, less common method |

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-phenyl-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The hydroxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Hydroxy-3-phenyl-thiourea has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-phenyl-thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form stable complexes with metal ions, which may inhibit the activity of certain enzymes or proteins. Additionally, its hydroxy and phenyl groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

*Calculated based on molecular formula.

Structural Stability and Interactions

- Hydrogen Bonding: 1-(2-Aminoethyl)-3-phenylthiourea forms N–H⋯S and N–H⋯N hydrogen bonds, creating tape-like crystal structures along the b-axis .

- Conformational Flexibility : Benzoylthioureas adopt syn–anti configurations around the C=S bond, influencing their reactivity and intermolecular interactions .

Key Contrasts and Trends

Substituent Effects :

- Hydroxy and methoxy groups enhance biological activity (e.g., tyrosinase inhibition) but may reduce lipophilicity .

- Electron-withdrawing groups (e.g., -CF₃) improve antimicrobial properties but may destabilize hydrogen-bonded networks .

Synthetic Accessibility :

- Hydroxy-substituted thioureas require mild conditions for synthesis, whereas acyl derivatives demand controlled environments to prevent decomposition .

Q & A

Q. What are the standard methods for synthesizing 1-Hydroxy-3-phenylthiourea, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic addition of phenyl isothiocyanate to hydroxylamine derivatives under controlled pH and temperature. Optimization includes varying solvents (e.g., ethanol or acetonitrile), reaction times (12–24 hours), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing 1-Hydroxy-3-phenylthiourea?

- IR/Raman Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹).

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm), while ¹³C NMR confirms thiourea carbonyl resonance (~180 ppm).

- UV-Vis : Detects electronic transitions in solution (e.g., π→π* or n→π* bands). Cross-validate with elemental analysis for purity .

Q. How can researchers assess the solubility and stability of 1-Hydroxy-3-phenylthiourea in different solvents?

Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane) at 25°C. Stability studies involve tracking degradation via HPLC under varying temperatures (4°C, 25°C, 40°C) and light exposure. Use Arrhenius plots to predict shelf life .

Q. What analytical methods ensure purity of 1-Hydroxy-3-phenylthiourea post-synthesis?

Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹H NMR integration) methods. Quantify impurities using calibration curves with reference standards. Melting point consistency (±2°C) also indicates purity .

Advanced Research Questions

Q. How do substituents on the phenyl or hydroxy groups influence the compound’s reactivity and biological activity?

Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity of the thiourea core, affecting nucleophilic addition rates. Use Hammett plots to correlate substituent effects with reaction kinetics. For bioactivity, perform SAR studies by comparing IC₅₀ values in antimicrobial assays across derivatives .

Q. What challenges arise in crystallographic refinement of 1-Hydroxy-3-phenylthiourea using software like SHELXL?

Challenges include handling twinned crystals, resolving disorder in flexible groups (e.g., hydroxyl), and refining hydrogen atom positions. Use SQUEEZE (in PLATON) to model solvent regions. Validate with R-factor convergence (<5%) and residual electron density maps .

Q. How can DFT calculations complement experimental data in conformational analysis?

Optimize geometry at B3LYP/6-311++G(d,p) level to compare with XRD bond lengths/angles (±0.02 Å/±2°). Calculate vibrational frequencies to assign IR/Raman bands. Use NBO analysis to quantify intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing anti-syn conformations .

Q. What intermolecular interactions dominate in the crystal packing of 1-Hydroxy-3-phenylthiourea?

XRD reveals N–H⋯S hydrogen bonds and π-π stacking (offset ~3.5 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H >50%, H⋯S ~15%). Use CrystalExplorer to visualize fingerprint plots .

Q. How do reaction mechanisms differ between oxidation pathways (e.g., sulfoxide vs. sulfone formation)?

Oxidation with H₂O₂ proceeds via electrophilic attack on sulfur, forming sulfoxide (1 eq. oxidant) or sulfone (2 eq.). Monitor intermediates using ESI-MS. Compare activation energies via DFT (e.g., M06-2X/def2-TZVP) to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.